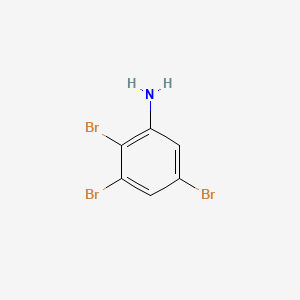

2,3,5-Tribromoaniline

Description

Structure

3D Structure

Properties

CAS No. |

609-17-6 |

|---|---|

Molecular Formula |

C6H4Br3N |

Molecular Weight |

329.81 g/mol |

IUPAC Name |

2,3,5-tribromoaniline |

InChI |

InChI=1S/C6H4Br3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |

InChI Key |

BRFIPEIKLLLCJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,5 Tribromoaniline

Direct Halogenation Strategies: Mechanistic Investigations and Regioselectivity

Direct halogenation of aniline (B41778) and its derivatives is a fundamental process in organic synthesis. However, achieving the 2,3,5-substitution pattern through this route is non-trivial due to the inherent directing effects of the amino group.

Electrophilic Aromatic Substitution Mechanisms in Aniline Bromination

The bromination of aniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The amino group (-NH₂) is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609). This is due to the nitrogen's lone pair of electrons, which can be donated to the aromatic ring through resonance. nih.govdtic.mil This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making them highly susceptible to attack by an electrophile (E⁺). nih.govacs.orgacs.org

The general mechanism involves two main steps:

Attack of the electrophile: The π-system of the electron-rich aniline ring acts as a nucleophile, attacking the bromine electrophile (Br⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. acs.org

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring, yielding the substituted product. acs.org

Due to the strong activation by the amino group, the reaction of aniline with bromine water is typically very rapid and difficult to control, leading to the exhaustive substitution at all available ortho and para positions. This results in the formation of a white precipitate of 2,4,6-tribromoaniline (B120722). nih.govyoutube.comquora.comscribd.com

Control of Substitution Patterns: Steric and Electronic Effects

Controlling the regioselectivity of aniline bromination is crucial to obtaining isomers other than the 2,4,6-substituted product. This control is achieved by modulating the electronic and steric properties of the aniline substrate.

Electronic Effects: The powerful activating nature of the amino group can be tempered.

Acetylation: One of the most effective strategies is to convert the amino group into an amide, such as acetanilide, by reacting aniline with acetic anhydride. vpscience.org The acetyl group is electron-withdrawing through resonance, which delocalizes the nitrogen's lone pair onto the carbonyl oxygen. This reduces the lone pair's ability to activate the benzene ring, thus making the reaction less vigorous and more controllable. quora.com

Protonation: In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating due to its positive charge, which withdraws electron density from the ring through an inductive effect. A deactivating group directs incoming electrophiles to the meta position. nih.gov This principle is more commonly observed in nitration but illustrates a fundamental method of altering electronic influence.

Steric Effects:

The introduction of a bulky group, like the acetyl group in acetanilide, sterically hinders the ortho positions. quora.com This makes the para position the most likely site for electrophilic attack, leading to selective para-bromination. Extremely bulky substituents on the aniline can shield the amino group and even direct substitution to other parts of the molecule. youtube.comwikipedia.org

Achieving the 2,3,5-tribromo substitution pattern via direct bromination is exceptionally challenging because it requires substitution at two meta-directing positions and one ortho-directing position relative to each other, a pattern not favored by the electronics of a single amino group.

Application of Selective Brominating Agents

To avoid the over-reactivity associated with molecular bromine, a variety of milder and more selective brominating agents have been developed. These reagents can provide better control over the extent and position of bromination.

| Reagent Type | Examples | Characteristics |

| N-Haloamides/Imides | N-Bromosuccinimide (NBS), N-Bromosaccharin (NBSac) | These are solid, easy-to-handle sources of electrophilic bromine. chemicalbook.com They are often used for selective monobromination of activated aromatic rings under milder conditions than Br₂. nih.gov The regioselectivity can be influenced by the choice of solvent. youtube.com |

| Quaternary Ammonium Tribromides (QATBs) | Benzyltrimethylammonium tribromide, Cetyltrimethylammonium tribromide (CTMATB) | These are stable, crystalline solids that act as "solid bromine" carriers, allowing for more controlled and selective bromination of activated aromatics like anilines and phenols. youtube.comorganic-chemistry.orgbrainly.in They are considered greener alternatives to hazardous liquid bromine. |

| Metal-Catalyzed Systems | Pd(II) with N-bromophthalimide (NBP) | Modern methods have emerged that use transition-metal catalysts to direct halogenation. A palladium-catalyzed reaction has been developed for the meta-C–H bromination of aniline derivatives, which overcomes the inherent ortho/para selectivity. |

While these agents offer enhanced control, they are typically employed to achieve mono- or di-bromination, or to favor para-substitution. The direct, one-step synthesis of 2,3,5-tribromoaniline using these methods on unsubstituted aniline has not been reported due to the aforementioned regiochemical constraints.

Indirect Synthetic Pathways via Precursor Functionalization

Given the difficulties of direct halogenation, indirect methods involving the synthesis and subsequent modification of a functionalized precursor are the most viable routes to this compound.

Reduction of Tribromonitrobenzene Isomers

The most practical and documented synthesis of this compound is through the reduction of its corresponding nitro precursor, 1,2,5-tribromo-3-nitrobenzene . youtube.com This multi-step approach allows for the unambiguous placement of the substituents.

The synthesis of the precursor can be approached in a few ways:

Nitration of 1,2,4-Tribromobenzene (B129733): Commercially available 1,2,4-tribromobenzene can be nitrated. The bromine atoms are deactivating but ortho-, para-directing. The positions open for nitration are C3, C5, and C6. The directing effects of the three bromine atoms must be considered to predict the major product. Nitration of 1,3,5-tribromobenzene (B165230) is known to produce dinitro and trinitro derivatives under forcing conditions. dtic.mil

Bromination of a Nitro-Compound: An alternative is the sequential bromination of a nitrated benzene. For instance, starting with benzene, one could perform nitration to get nitrobenzene (B124822). quora.com The nitro group is a strong deactivator and meta-director. Bromination of nitrobenzene yields 3-bromonitrobenzene. Subsequent bromination steps would be required to introduce the additional two bromine atoms at the correct positions, a process that becomes progressively more difficult as more deactivating groups are added.

Once the precursor 1,2,5-tribromo-3-nitrobenzene is obtained, the final step is the reduction of the nitro group to an amine. This is a standard and high-yielding transformation in organic chemistry.

Typical Reduction Conditions:

| Reagent | Conditions |

| Tin (Sn) and Hydrochloric Acid (HCl) | A classic method for reducing aromatic nitro compounds. The reaction involves the nitro compound, metallic tin, and concentrated HCl. |

| Iron (Fe) and Hydrochloric Acid (HCl) | An alternative to Sn/HCl, often preferred for its lower cost and environmental impact. |

| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂). |

This indirect pathway, by building the substitution pattern in a controlled, stepwise manner before the final reduction, is the most reliable method for synthesizing this compound.

Multicomponent Reactions Incorporating Brominated Aniline Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains atoms from all starting materials. This strategy offers significant advantages in terms of step economy and molecular diversity. organic-chemistry.org Well-known examples include the Ugi and Passerini reactions, which are particularly useful for generating libraries of complex molecules like peptidomimetics. organic-chemistry.org

While there are no specific reports detailing the synthesis of this compound using an MCR, this class of reactions is highly relevant for the subsequent use of this compound as a building block. A pre-formed, functionalized aniline like this compound can serve as the amine component in various MCRs. For example, it could theoretically participate in:

The Ugi Reaction: This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative. Using this compound as the amine component would directly incorporate the tribrominated aryl moiety into a complex, peptide-like scaffold.

The Mannich Reaction: This three-component reaction involves an aldehyde, an amine, and an enolizable carbonyl compound to form a β-amino carbonyl compound.

Synthesis of Heterocycles: Anilines are common starting materials in MCRs that produce heterocyclic rings, which are prevalent in pharmaceuticals and natural products. nih.govacs.org

The incorporation of the this compound scaffold into new molecular structures via MCRs represents a powerful strategy for drug discovery and materials science, leveraging the unique electronic and steric properties imparted by the halogen atoms.

Green Chemistry Approaches in Tribromoaniline Synthesis

Reduction of Nitroarenes: The reduction of the nitro group in 1,2,5-tribromo-3-nitrobenzene is a critical step. Traditional methods often employ stoichiometric metallic reducing agents like tin (Sn) or iron (Fe) in the presence of strong acids (e.g., HCl) doubtnut.com. These methods, while effective, generate significant metallic waste and acidic effluents.

Greener alternatives focus on catalytic hydrogenation. This can involve:

Heterogeneous Catalysis: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. This method offers high efficiency and the catalyst can often be recovered and reused.

Transfer Hydrogenation: Employing a hydrogen donor like hydrazine, formic acid, or sodium hypophosphite in the presence of a catalyst. This approach avoids the need for high-pressure hydrogenation equipment.

Bromination Strategies: The direct bromination of aniline to produce a specific tribromo-isomer other than the highly favored 2,4,6-substituted product is challenging due to the strong activating and ortho-, para-directing nature of the amino group youtube.comwikipedia.org. Therefore, multi-step syntheses are often required. Green approaches to bromination seek to replace hazardous reagents like elemental bromine and chlorinated solvents.

Potential greener brominating systems applicable to the synthesis of precursors for this compound could include:

Electrochemical Synthesis: An electrochemical approach for the synthesis of 2,4,6-tribromoaniline has been reported, which avoids the use of liquid bromine and toxic aniline as starting materials by using nitrobenzene instead google.com. This principle could potentially be adapted for other isomers.

Solid-State Reactions: Solvent-free, solid-state brominations of anilines using gaseous bromine or solid brominating agents have been shown to be efficient and selective, offering an environmentally benign alternative to solution-phase reactions.

In-situ Generation of Bromine: Using a mixture of potassium bromate (B103136) (KBrO₃) and potassium bromide (KBr) in an acidic medium can generate bromine in situ, which can be a safer alternative to handling liquid bromine youtube.com.

Optimization of Synthetic Yields and Purity for Research-Scale Production

The successful synthesis of this compound on a research scale hinges on the careful optimization of reaction conditions to maximize yield and ensure high purity. This involves a systematic approach to manipulating various reaction parameters and employing effective purification techniques.

Key Optimization Parameters: The synthesis, likely proceeding through a precursor such as 3,5-dibromoaniline (B181674) or 1,2,5-tribromo-3-nitrobenzene, would require optimization at each stage.

| Parameter | Influence on Yield and Purity |

| Solvent | The choice of solvent can affect reactant solubility, reaction rate, and in some cases, regioselectivity. For the reduction of nitroarenes, solvents like ethanol (B145695) or acetic acid are common orgsyn.org. |

| Temperature | Reaction temperature is a critical factor. For instance, diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt doubtnut.com. Other steps may require heating to ensure the reaction goes to completion. |

| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, preventing the formation of by-products from over-reaction or low yields from incomplete reactions . |

| Stoichiometry of Reagents | The molar ratios of the reactants must be carefully controlled. For example, in bromination reactions, using an excess of the brominating agent can lead to the formation of over-brominated impurities. |

| Catalyst Loading | In catalytic reactions, the amount of catalyst used can significantly impact the reaction rate and yield. Optimization is required to find the lowest effective catalyst loading to minimize cost and waste. |

Purification and Characterization: Achieving high purity of the final this compound product is essential for its use in further research or as a building block in organic synthesis.

Crystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid organic compounds. For related bromoanilines, ethanol is often used orgsyn.org.

Chromatography: For separating complex mixtures or achieving very high purity, column chromatography is often employed. The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) sielc.com.

By systematically adjusting these parameters and employing appropriate purification methods, the synthesis of this compound can be optimized to provide the desired product in high yield and purity for research applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,5 Tribromoaniline

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. Both IR and Raman spectroscopy probe the vibrational energy levels of a molecule, but they are governed by different selection rules, providing complementary information. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability of the molecule.

Comprehensive Assignment of Vibrational Modes and Band Analysis

The vibrational spectrum of 2,3,5-tribromoaniline is complex due to the presence of the benzene (B151609) ring, the amino group, and multiple heavy bromine atoms. The assignment of vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT) calculations, which can predict the frequencies and intensities of both IR and Raman bands.

The primary vibrational modes of interest include the N-H stretching vibrations of the amino group, which are expected to appear in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are anticipated in the 3000-3100 cm⁻¹ range. The C-N stretching vibration is typically observed in the 1250-1350 cm⁻¹ region. The C-Br stretching vibrations occur at lower frequencies, generally below 1000 cm⁻¹. The aromatic C-C stretching vibrations and various bending modes contribute to the fingerprint region of the spectrum, providing a unique pattern for identification.

Table 1: Predicted Major Vibrational Modes for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3490 | ~3490 | Stretching of the N-H bonds in the amino group. |

| N-H Symmetric Stretch | ~3400 | ~3400 | Symmetrical stretching of the N-H bonds. |

| C-H Aromatic Stretch | ~3080 | ~3085 | Stretching of the C-H bonds on the benzene ring. |

| C=C Aromatic Stretch | ~1580, ~1470 | ~1585, ~1475 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| NH₂ Scissoring | ~1620 | ~1620 | Bending vibration of the amino group. |

| C-N Stretch | ~1290 | ~1295 | Stretching of the carbon-nitrogen bond. |

| C-Br Stretch | ~670, ~610, ~550 | ~675, ~615, ~555 | Stretching of the carbon-bromine bonds. |

Note: These values are theoretical predictions and may vary from experimental results.

Surface-Enhanced Raman Scattering (SERS) for Enhanced Spectral Signatures

Surface-Enhanced Raman Scattering (SERS) is a technique that provides a significant enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. This enhancement allows for the detection of trace amounts of an analyte and can provide additional information about the molecule's orientation on the surface.

For this compound, SERS can be particularly useful for enhancing the signals of the vibrational modes that have a significant change in polarizability. The interaction of the lone pair of electrons on the nitrogen atom of the amino group with the metal surface is expected to be a dominant factor in the SERS spectrum. This interaction can lead to a selective enhancement of the bands associated with the amino group and the adjacent C-N bond. Furthermore, the orientation of the aromatic ring with respect to the metal surface will influence the enhancement of the ring's vibrational modes. Computational studies can model the interaction of this compound with metal nanoclusters to predict the SERS spectrum and aid in the interpretation of experimental results. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Investigations

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Elucidation of Proton and Carbon Environments: Chemical Shift Correlations

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. Due to the substitution pattern, the two remaining aromatic protons are in different chemical environments and are expected to appear as doublets, with their chemical shifts influenced by the deshielding effects of the bromine atoms and the shielding effect of the amino group. The protons of the NH₂ group will likely appear as a broad singlet.

The ¹³C NMR spectrum will provide information about the six carbon atoms of the benzene ring. Each carbon will have a unique chemical shift depending on its proximity to the bromine and amino substituents. The carbons bonded to the bromine atoms will be significantly deshielded, while the carbon attached to the amino group will be shielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | - | ~145 |

| C2-Br | - | ~110 |

| C3-Br | - | ~115 |

| C4-H | ~7.5 | ~125 |

| C5-Br | - | ~112 |

| C6-H | ~7.2 | ~120 |

| NH₂ | ~4.5 (broad) | - |

Note: These values are theoretical predictions in a standard solvent like CDCl₃ and may differ from experimental data.

Advanced 2D-NMR Techniques for Connectivity and Stereochemical Information

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

A COSY spectrum would show correlations between the two aromatic protons, confirming their through-bond coupling. This would appear as off-diagonal cross-peaks connecting the signals of H4 and H6.

An HSQC spectrum correlates the proton signals with the signals of the directly attached carbon atoms. This would allow for the definitive assignment of the C4 and C6 signals based on their correlation with the already assigned H4 and H6 protons. The absence of a correlation for the carbons C1, C2, C3, and C5 in the HSQC spectrum would confirm their quaternary nature (i.e., they are not bonded to any protons).

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₄Br₃N), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a distinctive cluster of peaks for the molecular ion and any bromine-containing fragments. The nominal molecular weight is 329 g/mol .

Electron ionization (EI) would likely lead to significant fragmentation. Common fragmentation pathways for bromoanilines include the loss of a bromine atom, followed by the loss of HCN from the aniline (B41778) ring structure. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment | Description |

| 327, 329, 331, 333 | [C₆H₄Br₃N]⁺ | Molecular ion peak cluster |

| 248, 250, 252 | [C₆H₄Br₂N]⁺ | Loss of a bromine atom |

| 169, 171 | [C₆H₄BrN]⁺ | Loss of two bromine atoms |

| 90 | [C₅H₄N]⁺ | Loss of three bromine atoms and HCN |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

Note: The m/z values represent the nominal mass of the most abundant isotope in the fragment cluster.

X-ray Crystallographic Analysis of this compound and its Derivatives Remains Undocumented

Despite extensive searches of chemical and crystallographic databases, no experimental data on the crystal structure of this compound has been found in the public domain. As a result, a detailed analysis of its crystallographic parameters, intermolecular interactions, and molecular packing in the solid state cannot be provided at this time.

The investigation into the advanced spectroscopic characterization and structural elucidation of this compound is hampered by the apparent absence of a determined crystal structure. Key information that would be derived from single-crystal X-ray diffraction analysis, such as the crystal system, space group, and unit cell dimensions, remains unknown for this specific compound.

General chemical information for this compound is available, including its molecular formula (C₆H₄Br₃N) and molecular weight. nih.gov However, the precise three-dimensional arrangement of its atoms in a crystalline lattice, which is fundamental to understanding its solid-state properties, has not been reported in the accessible scientific literature or structural databases.

In the broader context of tribromoaniline isomers, crystallographic data for compounds like 2,4,6-tribromoaniline (B120722) does exist, offering a point of comparison for the influence of substituent positioning on crystal packing. chemicalbook.com These studies reveal insights into how the placement of the three bromine atoms and the amino group on the benzene ring affects intermolecular forces, such as hydrogen bonding and halogen bonding. However, such data cannot be directly extrapolated to predict the specific structural characteristics of the 2,3,5-isomer.

Searches of the Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, did not yield any entries for this compound. nist.gov This suggests that either the crystal structure has not been determined, or the data has not been deposited in this major public database.

Therefore, the sections of the requested article focusing on the X-ray crystallography of this compound cannot be completed with the required scientifically accurate and detailed research findings. Further experimental work involving the synthesis of suitable single crystals and subsequent X-ray diffraction analysis is necessary to elucidate the crystal structure of this compound.

Computational and Theoretical Chemistry Studies of 2,3,5 Tribromoaniline

Theoretical Prediction and Interpretation of Spectroscopic Properties

Prediction of NMR Chemical Shifts and Coupling Constants

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants. These predictions are invaluable for the structural elucidation of molecules like 2,3,5-tribromoaniline. rsc.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate these properties. researchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. These calculated shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that can be directly compared with experimental data. The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects. For complex molecules, computational analysis can help assign specific resonances to the correct atoms within the molecule, which can be challenging to determine solely from experimental spectra. nih.gov

A hypothetical table of predicted NMR data for this compound, based on typical values for similar bromo- and amino-substituted benzenes, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on general principles of NMR spectroscopy and computational chemistry, as specific computational studies on this compound were not found in the search results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | --- | ~145 |

| C2-Br | --- | ~115 |

| C3-Br | --- | ~120 |

| C4-H | ~7.5 | ~130 |

| C5-Br | --- | ~118 |

| C6-H | ~7.2 | ~125 |

Table 2: Predicted ¹H-¹H Coupling Constants for this compound This table is a hypothetical representation based on general principles of NMR spectroscopy and computational chemistry, as specific computational studies on this compound were not found in the search results.

| Coupled Protons | Predicted Coupling Constant (Hz) |

|---|

Conformational Dynamics and Energetic Barriers

The amino group in aniline (B41778) and its derivatives is not planar and can undergo a process called pyramidal or nitrogen inversion, where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org The energy barrier to this inversion is a key parameter that influences the molecule's conformational flexibility. Computational methods can be used to calculate this barrier. For aniline itself, the inversion barrier is relatively low, but substituents on the ring can significantly alter it.

In this compound, the bulky bromine atoms adjacent to the amino group (at position C2) and in the meta position (C3 and C5) would be expected to influence the inversion barrier. Steric hindrance from the ortho-substituent can increase the barrier. derpharmachemica.com Conversely, electronic effects also play a crucial role. Electron-withdrawing groups can affect the hybridization of the nitrogen atom, influencing the planarity and the inversion barrier. derpharmachemica.com

The rotational landscape of the C-N bond is another important aspect of the conformational dynamics. The rotation of the amino group is coupled with its inversion. Theoretical calculations can map the potential energy surface for this rotation, identifying the most stable conformations and the energy barriers between them. For this compound, the interaction between the amino protons and the ortho-bromine atom would be a dominant factor in determining the preferred rotational conformation.

Table 3: Hypothetical Energetic Barriers for this compound This table is a hypothetical representation based on general principles of computational chemistry, as specific computational studies on this compound were not found in the search results. Values are for illustrative purposes.

| Process | Estimated Energy Barrier (kcal/mol) |

|---|---|

| Amino Group Inversion | 5 - 8 |

Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. In this compound, the possibility of an intramolecular hydrogen bond between one of the N-H protons of the amino group and the adjacent bromine atom at the C2 position (N-H···Br) exists. While bromine is not a strong hydrogen bond acceptor, such interactions can occur, especially when they lead to the formation of a stable five- or six-membered ring. rsc.orglibretexts.org

Computational studies can provide evidence for and quantify the strength of such intramolecular interactions. Techniques like Atoms in Molecules (AIM) theory can be used to analyze the electron density topology to identify bond critical points characteristic of hydrogen bonding. The geometric parameters, such as the N-H···Br distance and the N-H-Br angle, obtained from optimized molecular structures, also provide strong indications of this interaction. ucla.edu The presence of this hydrogen bond would be expected to stabilize a planar conformation of the amino group relative to the benzene (B151609) ring and would affect the amino group's rotational barrier.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. semanticscholar.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a primary site for electrophilic attack (e.g., protonation). The aromatic ring would also exhibit regions of varying potential, influenced by the electron-donating amino group and the electron-withdrawing bromine atoms. The areas ortho and para to the amino group, which are not substituted by bromine (C4 and C6), would likely have a less positive (or more negative) potential compared to the carbon atoms bearing bromine atoms, indicating their higher susceptibility to electrophilic substitution. The bromine atoms themselves would exhibit a region of positive potential along the C-Br bond axis (a sigma-hole), making them potential sites for nucleophilic interaction. researchgate.net

Assessment of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net Computational chemistry allows for the prediction of these properties through the calculation of polarizability (α) and hyperpolarizabilities (β, γ, etc.). dtic.mil The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule.

For a molecule to have a significant β value, it typically needs to possess a large dipole moment and a considerable difference between the ground and excited state dipole moments, often found in molecules with electron donor and acceptor groups connected by a π-conjugated system. scirp.org In this compound, the amino group acts as an electron donor and the bromine atoms as electron-withdrawing groups. The benzene ring provides the π-system for charge transfer.

Computational methods like DFT can be used to calculate the components of the polarizability and hyperpolarizability tensors. researchgate.net The magnitude of the calculated first hyperpolarizability can be compared to that of well-known NLO materials like urea (B33335) to assess its potential for NLO applications. nih.gov The arrangement of the donor and acceptor groups in this compound, while not the classic push-pull para-substitution, could still lead to interesting NLO properties.

Table 4: Hypothetical Calculated NLO Properties for this compound This table is a hypothetical representation based on general principles of NLO calculations, as specific computational studies on this compound were not found in the search results. Values are for illustrative purposes.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | ~2.5 | Debye |

| Polarizability (α) | ~150 | a.u. |

Chemical Reactivity and Synthetic Transformations of 2,3,5 Tribromoaniline

Further Electrophilic Aromatic Substitution Reactions and Selectivity

The aniline (B41778) derivative, 2,3,5-tribromoaniline, possesses a complex reactivity profile towards electrophilic aromatic substitution (EAS). The directing effects of the substituents on the benzene (B151609) ring—the strongly activating ortho-, para-directing amino group and the deactivating ortho-, para-directing bromine atoms—govern the regioselectivity of further substitution reactions. byjus.com

In this compound, the positions ortho (C2) and para (C4) to the amino group are typically the most activated sites for electrophilic attack. However, the C2 position is already substituted with a bromine atom. The remaining unsubstituted positions are C4 and C6. The amino group strongly directs incoming electrophiles to the C4 and C6 positions. The bromine atoms also influence the regioselectivity. The bromine at C2 directs to C4 and C6. The bromine at C3 directs to C1 and C5 (both occupied). The bromine at C5 directs to C1 and C3 (both occupied). Consequently, the directing effects of the amino group and the bromine at C2 converge, favoring substitution at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.commasterorganicchemistry.com For instance, in the nitration of aniline, a mixture of isomers can be obtained because the anilinium ion, formed in the acidic medium, is a meta-director. byjus.com While specific studies on the nitration of this compound are not extensively documented, it is anticipated that the reaction would require forcing conditions due to the deactivating effect of the three bromine atoms.

| Reaction | Typical Reagents | Expected Major Products | Controlling Factors |

| Nitration | HNO₃/H₂SO₄ | 2,3,5-Tribromo-4-nitroaniline and/or 2,3,5-Tribromo-6-nitroaniline | Directing effects of -NH₂ and -Br groups; steric hindrance. |

| Bromination | Br₂/FeBr₃ | 2,3,4,5-Tetrabromoaniline and/or 2,3,5,6-Tetrabromoaniline | Strong activation by the -NH₂ group, potentially leading to polysubstitution. |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid | Reversibility of the reaction can influence product distribution. |

Nucleophilic Aromatic Substitution Reactions on the Brominated Aromatic Ring

Nucleophilic aromatic substitution (SNA) reactions on aryl halides are generally challenging but can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. In this compound, the three bromine atoms exert an electron-withdrawing inductive effect, which can make the aromatic ring more susceptible to nucleophilic attack compared to aniline itself.

These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. In this compound, the bromine atoms themselves act as the leaving groups and the activating groups.

While specific literature on the nucleophilic aromatic substitution of this compound is limited, it is plausible that under forcing conditions (e.g., high temperature, strong nucleophiles), one or more of the bromine atoms could be displaced. The regioselectivity of such a reaction would be influenced by the relative stability of the possible Meisenheimer complex intermediates.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of three C-Br bonds provides multiple sites for reactions such as Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgwikipedia.orglibretexts.org

Palladium-catalyzed cross-coupling reactions enable the synthesis of a wide variety of aryl-substituted aniline derivatives from this compound.

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov

Heck Reaction : This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org

Sonogashira Reaction : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst, to yield an aryl-substituted alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org

A key challenge in the cross-coupling reactions of polyhalogenated compounds like this compound is controlling the regioselectivity. The relative reactivity of the C-Br bonds at the C2, C3, and C5 positions will determine which bromine atom is preferentially replaced. This reactivity is influenced by both steric and electronic factors. nih.govthieme-connect.de Generally, oxidative addition of the palladium catalyst, the rate-determining step, occurs at the most sterically accessible and electronically favorable C-Br bond.

The development of specialized catalyst systems is crucial for achieving high regioselectivity. The choice of palladium precursor, ligands, base, and solvent can significantly impact the outcome of the reaction. nih.govorganic-chemistry.org For instance, bulky phosphine (B1218219) ligands can direct the coupling to the least sterically hindered position.

| Cross-Coupling Reaction | Typical Catalyst System | Coupling Partner | Potential Product Type |

| Suzuki | Pd(OAc)₂, PPh₃, Na₂CO₃ | Arylboronic acid | Di- or tri-substituted biaryls |

| Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkene | Substituted styrenes or stilbenes |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkyne | Aryl-alkynes |

Diazotization Chemistry and Subsequent Transformations

The primary aromatic amino group of this compound can be readily converted into a diazonium salt, which is a highly versatile intermediate for a wide range of synthetic transformations. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgbyjus.com

Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), yields the corresponding 2,3,5-tribromobenzenediazonium salt. vedantu.comaskfilo.comchegg.com This diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a variety of nucleophiles.

This provides a powerful method for introducing a wide range of functional groups onto the aromatic ring, some of which are difficult to introduce by direct substitution methods.

Sandmeyer and Gattermann Reactions:

The diazonium group can be replaced by halogens or a cyano group.

Sandmeyer Reaction : Uses copper(I) salts (CuCl, CuBr, CuCN) to introduce Cl, Br, or CN, respectively. organic-chemistry.orgbyjus.com

Gattermann Reaction : Uses copper powder in the presence of the corresponding halogen acid (HCl or HBr) to introduce Cl or Br. oxfordreference.comwikipedia.orgbyjus.comyoutube.comyoutube.com

Other Substitution Reactions:

Replacement by Hydroxyl : Warming the aqueous solution of the diazonium salt leads to the formation of 2,3,5-tribromophenol.

Replacement by Iodine : Treatment with potassium iodide (KI) solution yields 2,3,5-tribromoiodobenzene.

Replacement by Hydrogen (Deamination) : Reaction with hypophosphorous acid (H₃PO₂) results in the formation of 1,2,4-tribromobenzene (B129733). libretexts.org

Azo Coupling Reactions:

The diazonium salt can also act as an electrophile and react with activated aromatic compounds (such as phenols or anilines) in azo coupling reactions to form highly colored azo compounds. wikipedia.orglibretexts.orgnih.govnih.govyoutube.com The coupling typically occurs at the para position of the activated ring.

| Transformation | Reagent(s) | Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2,3,5-Tribromobenzenediazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 1-Chloro-2,3,5-tribromobenzene |

| Sandmeyer (Bromination) | CuBr | 1,2,3,5-Tetrabromobenzene |

| Sandmeyer (Cyanation) | CuCN | 2,3,5-Tribromobenzonitrile |

| Gattermann (Chlorination) | Cu/HCl | 1-Chloro-2,3,5-tribromobenzene |

| Gattermann (Bromination) | Cu/HBr | 1,2,3,5-Tetrabromobenzene |

| Hydroxylation | H₂O, heat | 2,3,5-Tribromophenol |

| Iodination | KI | 2,3,5-Tribromoiodobenzene |

| Deamination | H₃PO₂ | 1,2,4-Tribromobenzene |

| Azo Coupling | Phenol (B47542) | (E)-2-((2,3,5-tribromophenyl)diazenyl)phenol |

Diazo Coupling Reactions for Azo Compound Synthesis

The synthesis of azo compounds from this compound involves a two-step process: diazotization followed by a coupling reaction. unb.cayoutube.com The first step is the conversion of the primary aromatic amine, this compound, into a diazonium salt. This is typically achieved by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the highly reactive diazonium salt. youtube.comslideshare.net

Once the diazonium salt of this compound is formed, it acts as an electrophile and readily reacts with an electron-rich coupling component in the second step. nih.govwikipedia.org Common coupling agents include aromatic compounds with electron-donating groups, such as phenols and anilines. wikipedia.orgorganic-chemistry.org The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling agent, typically at the para position unless it is already occupied, in which case the ortho position is favored. wikipedia.orgorganic-chemistry.org The pH of the reaction medium is a critical factor; for coupling with phenols, a slightly alkaline medium is preferred, while for anilines, the reaction is usually carried out in a slightly acidic to neutral medium. organic-chemistry.org

This reaction sequence leads to the formation of an azo compound, characterized by the -N=N- functional group, which bridges the two aromatic rings. The extended conjugation in these molecules is responsible for their characteristic colors, making them useful as dyes. ekb.eguobasrah.edu.iq The specific color of the resulting azo dye depends on the exact structures of the aniline and the coupling component. unb.ca The general route for the synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with one or more nucleophiles; amino and hydroxy groups are commonly used as coupling components. sphinxsai.com

For instance, the reaction of a diazotized aniline with β-naphthol produces an intensely colored dye. wikipedia.org The synthesis of azo dyes from various aniline derivatives has been extensively studied, with yields varying depending on the specific reactants and conditions. For example, coupling reactions with 1-naphthol (B170400) and 2-naphthol (B1666908) have been reported to give excellent yields of 96% and 81%, respectively. researchgate.net

Homolytic Arylation via Aryl Radical Generation

The generation of aryl radicals from aniline derivatives like this compound opens avenues for homolytic arylation reactions. A common method to generate aryl radicals is through the decomposition of diazonium salts, which can be prepared from the corresponding anilines. nih.gov This process can be initiated by various means, including thermal or photochemical methods, or through redox reactions involving transition metals. nih.gov

Once generated, the 2,3,5-tribromophenyl radical is a highly reactive intermediate that can participate in various C-C bond-forming reactions. nih.gov Homolytic arylation involves the addition of this aryl radical to an aromatic substrate. The mechanism typically proceeds via the addition of the aryl radical to the aromatic ring, forming a radical intermediate, which then undergoes oxidation to the final arylated product.

Recent advancements in photoredox catalysis have provided milder and more efficient methods for generating aryl radicals from diazonium salts. nih.gov In these systems, a photosensitizer, upon excitation with visible light, can induce a single electron transfer (SET) to the diazonium salt, leading to the formation of the aryl radical and the release of dinitrogen gas. nih.gov

While specific studies on the homolytic arylation of this compound are not extensively detailed in the provided search results, the general principles of aryl radical generation from anilines via diazonium salts are well-established. nih.gov The reactivity of the resulting 2,3,5-tribromophenyl radical would be influenced by the electron-withdrawing nature of the bromine atoms.

Derivatization to Functionalized Organic Molecules

Formation of Thiourea (B124793) and Other Chalcogen-Containing Derivatives

This compound can be derivatized to form a variety of functionalized organic molecules, including thioureas and other chalcogen-containing compounds. Thioureas are synthesized by the reaction of an amine with an isothiocyanate. analis.com.myorganic-chemistry.org Therefore, this compound can react with various isothiocyanates to yield N-(2,3,5-tribromophenyl)thiourea derivatives. The reaction typically involves the nucleophilic attack of the amino group of the aniline on the carbon atom of the isothiocyanate group (-N=C=S). uobabylon.edu.iq

The synthesis of thiourea derivatives can be achieved through several methods. A common approach is the condensation of an amine with carbon disulfide. nih.gov Another method involves the reaction of amines with isothiocyanates, which can be carried out under various conditions, including refluxing in a solvent like dichloromethane. analis.com.my The resulting thioureas are versatile compounds with applications in various fields, including the synthesis of other heterocyclic compounds. sphinxsai.com

Beyond sulfur, other chalcogen-containing derivatives can also be synthesized. The chemistry of organochalcogen compounds, particularly those containing selenium and tellurium, is an active area of research. rsc.orgmdpi.com While direct reactions of this compound to form selenium or tellurium analogs of thiourea (selenoureas and telluroureas) are not explicitly detailed in the provided results, the general synthesis of chalcogen-containing heterocycles often involves the use of appropriate chalcogenating reagents. nih.gov

Reactions with Carbonyl Compounds and Heterocycle Formation

This compound, as a primary aromatic amine, can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). nanobioletters.cominternationaljournalcorner.com This reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine contains a C=N double bond, where the nitrogen atom is connected to the 2,3,5-tribromophenyl group.

These Schiff bases are valuable intermediates in organic synthesis and can be used to construct a variety of heterocyclic systems. nih.gov For example, the reaction of anilines with 1,3-dicarbonyl compounds can lead to the formation of heterocycles like quinolines. Three-component reactions involving an aniline, an aldehyde, and an active methylene (B1212753) compound can also be employed to synthesize various heterocyclic scaffolds. beilstein-journals.org

The reactivity of 3-formylchromones with anilines provides a pathway to various fused heterocyclic systems. eurjchem.com The initial step is the condensation of the aniline with the aldehyde group, which is then followed by further intramolecular reactions to build the heterocyclic ring. Similarly, organic azides can be used in the synthesis of a wide range of nitrogen-containing heterocycles. mdpi.com

Synthesis of Polybromophenazines via Pyrolysis

The pyrolysis of anilines can lead to the formation of larger, fused aromatic structures. While direct evidence for the synthesis of polybromophenazines from the pyrolysis of this compound is not explicitly available in the provided search results, the synthesis of halogenated phenazines through other routes has been reported. nih.govnih.govrsc.orgrsc.org

One established method for phenazine (B1670421) synthesis is the Wohl-Aue reaction, which involves the condensation of an aniline with a nitroaromatic compound in the presence of a base. nih.gov For instance, the condensation of 3,5-bis(trifluoromethyl)aniline (B1329491) with 3-nitroanisole (B147296) has been used to synthesize a substituted phenazine. nih.gov This suggests that a similar condensation of this compound with a suitable nitroaromatic partner could potentially yield a polybrominated phenazine.

Advanced Materials Science Applications of 2,3,5 Tribromoaniline Derivatives

Role as Monomers in Polymer Synthesis and Polymer Chemistry

The amine functionality of 2,3,5-tribromoaniline makes it a viable candidate as a monomer for the synthesis of various polymer systems. Its trifunctional bromine substitution pattern offers unique properties to the resulting polymers, particularly in terms of thermal stability and flame retardancy.

Preparation of Polybenzoxazines and Related Polymeric Systems

Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and low water absorption. They are typically synthesized through the ring-opening polymerization of benzoxazine (B1645224) monomers, which are formed from a phenol (B47542), a primary amine, and formaldehyde.

It is anticipated that this compound would react in a similar manner to form the corresponding benzoxazine monomer. The reactivity of the amine group in the Mannich-like condensation reaction to form the oxazine (B8389632) ring is a critical factor. The electronic effects of the three bromine atoms on the aniline (B41778) ring in the 2,3,5-positions would influence this reactivity.

Impact of Halogen Substitution on Polymer Thermal Stability and Performance

The introduction of halogen atoms, particularly bromine, into a polymer backbone is a well-known strategy to enhance thermal stability and flame retardancy. The high mass of bromine atoms and the strong carbon-bromine bond contribute to these properties.

Studies on brominated polymers, such as polyimides, have shown that the incorporation of bromine can lead to a slight decrease in the initial decomposition temperature but significantly increases the char yield at higher temperatures. This increased char formation acts as a protective barrier, slowing down further degradation.

In the context of polybenzoxazines derived from 2,4,6-tribromoaniline (B120722), thermogravimetric analysis (TGA) has demonstrated that the presence of bromine atoms has a profound effect on increasing the char yield and thermal degradation temperatures. researchgate.net It is reasonable to extrapolate that polybenzoxazines synthesized from this compound would also exhibit enhanced thermal stability compared to their non-halogenated analogues. The specific substitution pattern of the bromine atoms in the 2,3,5-positions may lead to nuanced differences in thermal behavior compared to the 2,4,6-isomer due to variations in steric hindrance and electronic effects, which could influence polymer chain packing and degradation pathways.

Table 1: Illustrative Thermal Properties of Brominated vs. Non-Brominated Polymers (Hypothetical Data for this compound-based Polybenzoxazine)

| Polymer System | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800 °C (%) |

| Aniline-based Polybenzoxazine | ~350 | ~30 |

| 2,4,6-Tribromoaniline-based Polybenzoxazine | ~370 | ~55 |

| This compound-based Polybenzoxazine (Projected) | ~360-380 | ~50-60 |

Note: Data for the this compound-based polymer is projected based on trends observed in related brominated systems.

Development of Flame Retardant Polymer Systems

The primary application of incorporating high levels of bromine into polymers is to impart flame retardancy. nih.govmdpi.comscholaris.ca Halogenated flame retardants operate in the gas phase by interrupting the radical chain reactions of combustion. Upon heating, the C-Br bonds can break, releasing bromine radicals which act as scavengers for the highly reactive H• and OH• radicals in the flame, thus quenching the combustion process.

Polymers derived from this compound, with its high bromine content by weight, are expected to be inherently flame retardant. Research on polybenzoxazines from 2,4,6-tribromoaniline has confirmed their excellent flame-retardant properties. researchgate.net Similarly, copolymers of aniline with bromoanilines have been investigated for their flame-retardant characteristics. researchgate.netresearchgate.net The high bromine content of this compound makes it a promising building block for creating polymers that meet stringent fire safety standards in various applications, including electronics and construction materials.

Precursors for Electronic and Optical Materials

The electronic properties of aniline and its derivatives can be tuned by the introduction of substituents on the aromatic ring. The electron-withdrawing nature of bromine atoms can significantly influence the HOMO and LUMO energy levels of materials derived from this compound, making them of interest for electronic and optical applications.

Use in the Synthesis of Organic Semiconductors and Conductive Polymers

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and sensors. sigmaaldrich.com Conducting polymers, a subclass of organic semiconductors, possess extended π-conjugated systems that allow for the movement of charge carriers. mdpi.com

While there is a lack of direct research on the use of this compound in the synthesis of organic semiconductors, studies on related halogenated anilines provide some insights. The copolymerization of aniline with 2-bromoaniline (B46623) has been shown to produce soluble copolymers with tunable electrical conductivity. researchgate.netqscience.comworldscientific.com The introduction of bromine atoms can affect the polymer's morphology, solubility, and electronic properties. The steric hindrance and electronic effects of the three bromine atoms in this compound would likely lead to a polymer with different chain packing and charge transport characteristics compared to polyaniline or polymers derived from monobromoanilines. The electron-withdrawing nature of the bromine atoms would be expected to lower the HOMO and LUMO energy levels of the resulting polymer, which could be advantageous for specific semiconductor applications. However, the steric bulk might disrupt the π-conjugation along the polymer backbone, potentially leading to lower conductivity compared to unsubstituted polyaniline. researchgate.netresearchgate.net

Table 2: Comparison of Properties of Polyaniline and a Hypothetical Poly(this compound)

| Property | Polyaniline (PANI) | Poly(this compound) (Hypothetical) |

| Solubility | Generally poor in common solvents | Potentially improved due to less regular chain packing |

| Conductivity | High (can be tuned by doping) | Likely lower due to steric hindrance and disruption of conjugation |

| HOMO/LUMO Levels | Higher | Lower due to the electron-withdrawing effect of bromine |

Potential in Liquid Crystal (LC) Materials and Organic Light-Emitting Diodes (OLEDs)

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. wikipedia.org Their application in display technologies is widespread. The synthesis of liquid crystalline materials often involves the creation of molecules with a rigid core and flexible side chains. youtube.com While various aromatic cores are used, there is no specific mention in the reviewed literature of this compound being used as a building block for liquid crystal synthesis. The introduction of three bromine atoms would significantly alter the shape and polarity of the aniline core, which could potentially lead to the formation of liquid crystalline phases, but this remains an unexplored area of research.

Organic light-emitting diodes (OLEDs) are a major technology in displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, such as the emissive layer and charge transport layers. The synthesis of materials for OLEDs often involves creating molecules with specific electronic and photophysical properties. researchgate.net The introduction of halogen atoms can influence these properties. However, a review of the literature did not yield any specific examples of this compound derivatives being used in OLED applications. The strong electron-withdrawing nature of the tribromo-substitution could be leveraged to design materials with deep HOMO levels for use as hole-blocking or electron-transporting materials, but this potential has not yet been realized in published research.

Scarcity of Data Hinders Exploration of this compound in Advanced Materials Science

Despite extensive investigation, there is a notable lack of specific, detailed research findings on the application of this compound and its derivatives as intermediates in the synthesis of named pharmaceutical and agrochemical compounds. While the broader class of tribromoanilines is acknowledged for its potential in these areas, information exclusively pertaining to the 2,3,5-isomer is exceptionally limited in the public domain.

For instance, while the structurally related compound, 2,4,6-tribromoaniline, is cited as a precursor in the synthesis of various bioactive agents, this information cannot be extrapolated to the 2,3,5-isomer due to the strict isomeric specificity of chemical reactions and their biological outcomes. The unique substitution pattern of this compound would dictate a distinct reactivity and lead to different molecular architectures compared to its isomers.

The absence of detailed research findings prevents the creation of a comprehensive analysis of its role in the development of advanced materials for the pharmaceutical and agrochemical sectors. Consequently, data tables detailing specific derivatives of this compound and their applications in these fields cannot be compiled.

Further research and publication of studies specifically focused on the synthetic utility of this compound are necessary to elucidate its potential as a key intermediate in the production of novel, high-value chemical compounds. Without such dedicated investigation, its role in advanced materials science, particularly in the realms of pharmaceuticals and agrochemicals, remains largely unexplored and undocumented.

Environmental Chemistry of Tribromoanilines: Degradation and Biotransformation

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For halogenated anilines, key abiotic pathways include photolysis and, to a lesser extent, hydrolysis.

Photolysis:

Sunlight-induced degradation, or photolysis, is a primary abiotic pathway for the transformation of halogenated anilines in aquatic environments. Studies on analogous compounds, such as 2,4,5-trichloroaniline, have shown that these molecules can be significantly degraded by sunlight. In freshwater lake surface waters, for instance, 2,4,5-trichloroaniline showed no degradation in the dark, but approximately 28% of the compound was degraded when exposed to a 12-hour cycle of sunlight. nih.govnih.gov This degradation occurs in both sterile (poisoned) and untreated water, indicating a predominantly photochemical process. nih.govnih.gov

The process of photolysis can lead to the partial or complete breakdown of the parent compound, a process known as mineralization. For 2,4,5-trichloroaniline, it was found that photochemical processes were responsible for about 81% of its mineralization to CO2 in lake water. nih.govnih.gov The degradation pathways for tribromoanilines are expected to be similar, involving the cleavage of the carbon-bromine bond upon absorption of UV radiation, leading to the formation of various intermediates.

The table below summarizes the contribution of photochemical and microbial processes to the degradation of 2,4,5-trichloroaniline, a structural analogue of 2,3,5-tribromoaniline.

| Process | Degradation of Parent Compound (24h) | Contribution to Mineralization |

|---|---|---|

| Photochemical | ~28% | ~81% |

| Microbial | Minimal direct degradation | ~19% |

Hydrolysis:

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aromatic amines like tribromoaniline under typical environmental pH conditions unless other reactive functional groups are present. The carbon-bromine bonds on the aromatic ring are relatively stable to hydrolysis.

Biotransformation and Microbial Degradation Mechanisms

Microbial activity plays a vital role in the degradation of many organic pollutants. While direct microbial degradation of highly halogenated anilines can be slow, microorganisms are often involved in the breakdown of intermediates formed during abiotic processes.

The primary mechanism for the aerobic bacterial degradation of anilines and their halogenated derivatives involves the action of dioxygenase enzymes. frontiersin.org This process typically follows these steps:

Dioxygenation: Aniline (B41778) dioxygenase initiates the attack by incorporating two hydroxyl groups onto the aromatic ring, forming a substituted catechol.

Ring Cleavage: The resulting catechol intermediate undergoes ring cleavage, which is also catalyzed by dioxygenases. This can occur via either the ortho- or meta-cleavage pathway, breaking open the aromatic ring.

Further Metabolism: The resulting aliphatic acids are then further metabolized by the bacteria through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to yield carbon dioxide, water, and biomass.

For halogenated anilines, the initial step is an oxidative deamination to form the corresponding chlorocatechol or, in this case, a bromocatechol. frontiersin.org Studies on 2,4,5-trichloroaniline have shown that microbial processes account for a smaller portion of the initial breakdown compared to photolysis, but they are crucial for the mineralization of the photoproducts. nih.govnih.gov In these studies, bacteria smaller than 1.0 µm were primarily responsible for the biological mineralization. nih.govnih.gov

It has been observed that the presence of algae can sometimes inhibit the bacterial mineralization of photoproducts, possibly due to the excretion of organic compounds by the algae that affect bacterial activity. nih.govnih.gov

Natural Occurrence of Halogenated Anilines: Biosynthesis by Marine Organisms

While many halogenated aromatic compounds in the environment are of synthetic origin, a significant number are also produced naturally, particularly in marine environments. nih.gov Marine organisms, including bacteria, algae, and invertebrates, are known to be prolific producers of organobromine compounds. nih.gov

Research has confirmed that halogenated anilines, which were once considered exclusively synthetic, are also biosynthesized by marine organisms. For example, 2,4,6-tribromoaniline (B120722) and other halogenated anilines have been identified as natural products from marine biofilm-forming microalgae.

The biosynthesis of these compounds is primarily catalyzed by a class of enzymes called haloperoxidases . In the marine environment, vanadium-dependent bromoperoxidases (V-BrPOs) are particularly common and play a key role. wikipedia.org These enzymes are found in a wide range of marine algae. wikipedia.org

The general mechanism for V-BrPO is as follows:

The enzyme's active site contains a vanadium(V) ion.

In the presence of hydrogen peroxide, the enzyme is activated.

The activated enzyme then oxidizes a halide ion (such as bromide, which is abundant in seawater) to form a reactive electrophilic halogenating species, like the bromonium cation (Br+). wikipedia.org

This reactive bromine species can then attack an organic substrate, leading to the formation of a brominated compound. wikipedia.org

This enzymatic process is responsible for the production of a vast array of natural organobromine compounds in the marine environment, including brominated anilines and phenols. nih.gov

The table below lists the key enzymes and organisms involved in the natural production of halogenated compounds.

| Enzyme Class | Key Metal/Cofactor | Organism Type | Example Products |

|---|---|---|---|

| Haloperoxidases | Vanadium (V) | Marine Algae, Bacteria, Fungi | Brominated anilines, Bromophenols, Bromoform |

| Flavin-dependent halogenases | Flavin | Marine Bacteria | Polybrominated phenols, Polybrominated pyrroles |

Conclusion and Future Research Directions

Synthesis of 2,3,5-Tribromoaniline

The primary synthetic route to this compound reported in chemical literature involves the reduction of a nitro-precursor. chemicalbook.com Specifically, the synthesis starts from Benzene (B151609), 1,2,5-tribromo-3-nitro-. chemicalbook.com This method hinges on the selective reduction of the nitro group (-NO2) to an amino group (-NH2) without affecting the bromine substituents.

A general approach for such a transformation involves the use of a reducing agent in an acidic medium. While specific reaction conditions for the synthesis of this compound are not extensively detailed in readily available literature, a plausible method would involve the use of a metal catalyst, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). The reaction would proceed as follows:

C₆H₂Br₃NO₂ + 6[H] → C₆H₂Br₃NH₂ + 2H₂O

This reaction is a standard procedure for the conversion of aromatic nitro compounds to their corresponding anilines. The choice of reducing agent and reaction conditions can be critical in achieving a high yield and purity of the final product.

Comprehensive Summary of Current Research on this compound

Research specifically focused on this compound is limited. However, available data provides a foundational understanding of its physicochemical properties. nih.gov Like other halogenated anilines, it is a solid at room temperature and possesses a molecular formula of C₆H₄Br₃N. chemicalbook.comontosight.ai Its stability under normal conditions allows for its handling and potential use in various chemical reactions. ontosight.ai

The primary areas where this compound has been mentioned in research are in analytical and separation sciences. For instance, methods for its analysis using reverse-phase high-performance liquid chromatography (HPLC) have been developed. sielc.com These methods are crucial for its detection and purification, which are prerequisites for any further application.

The reactivity of this compound is expected to be characteristic of aromatic amines, including reactions such as electrophilic and nucleophilic substitutions. ontosight.ai The presence of three electron-withdrawing bromine atoms significantly influences the electron density of the aromatic ring and the basicity of the amino group, making its reactivity distinct from aniline (B41778) and other bromoaniline isomers.

Identification of Unexplored Reactivity and Synthetic Challenges

The unique substitution pattern of this compound presents both challenges and opportunities for synthetic chemists. The steric hindrance and electronic effects of the three bromine atoms can make certain reactions at the amino group or the remaining C-H bond on the aromatic ring challenging.

Unexplored Reactivity:

Directed Ortho-Metalation: The potential for the amino group to direct metalation to the C6 position, followed by functionalization, remains largely unexplored. This could open avenues for the synthesis of novel polysubstituted aromatic compounds.

Cross-Coupling Reactions: The reactivity of the C-Br bonds in Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions could be systematically investigated. The differential reactivity of the bromine atoms at positions 2, 3, and 5 could potentially be exploited for selective functionalization.

Diazotization and Subsequent Reactions: While diazotization of the amino group is a standard reaction for anilines, the influence of the three bromine atoms on the stability and reactivity of the resulting diazonium salt of this compound is not well-documented. wikipedia.org

Synthetic Challenges:

Regioselective Synthesis: The primary synthetic challenge lies in the regioselective synthesis of the precursor, 1,2,5-tribromo-3-nitrobenzene. Direct bromination of nitrobenzene (B124822) or nitration of tribromobenzene often leads to a mixture of isomers, making the isolation of the desired precursor difficult.

Functionalization of the Aromatic Ring: The deactivating effect of the three bromine atoms makes further electrophilic substitution on the aromatic ring of this compound challenging. Harsh reaction conditions may be required, which could lead to side reactions or decomposition.

Control of Reactivity: The presence of multiple reactive sites (the amino group and three C-Br bonds) requires careful control of reaction conditions to achieve selective transformations.

Emerging Opportunities in Advanced Materials Science and Sustainable Chemistry

While direct applications of this compound in advanced materials and sustainable chemistry have not been reported, its structure suggests several potential avenues for exploration.

Advanced Materials Science:

Flame Retardants: Polyhalogenated aromatic compounds are known for their flame-retardant properties. This compound could be investigated as a reactive flame retardant, where it is chemically incorporated into a polymer backbone, or as an additive flame retardant.

High-Refractive-Index Polymers: The high bromine content of this compound could contribute to a high refractive index. Its incorporation into polymer matrices could lead to the development of advanced optical materials.

Semiconducting Materials: Functionalized anilines are precursors to conducting polymers. Derivatives of this compound could be synthesized and polymerized to explore their potential as organic semiconductors, with the bromine atoms modulating the electronic properties.

Sustainable Chemistry:

Catalyst Development: The amino group and the potential for C-H activation make this compound a candidate for use as a ligand in catalysis. Metal complexes of this compound could be explored for their catalytic activity in various organic transformations.

Green Synthesis: The development of more sustainable synthetic routes to this compound, for example, through catalytic C-H activation and halogenation, would be a significant contribution to green chemistry.

Future Avenues in Advanced Computational Modeling and Experimental Validation

The limited experimental data on this compound makes it an ideal candidate for in-depth computational studies.

Advanced Computational Modeling:

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different positions on the aromatic ring and the amino group. This can help in designing targeted synthetic strategies.

Spectroscopic Analysis: Computational modeling can aid in the interpretation of spectroscopic data (NMR, IR, UV-Vis) for this compound and its derivatives.

Material Properties Simulation: Molecular dynamics and other simulation techniques can be used to predict the properties of materials incorporating this compound, such as their thermal stability, mechanical strength, and optical properties.

Experimental Validation:

Detailed Synthesis and Characterization: A priority for future research is the development and publication of a detailed, reproducible synthetic procedure for this compound, along with a comprehensive characterization of the compound using modern analytical techniques.

Systematic Reactivity Studies: A systematic investigation of the reactivity of this compound in various organic reactions is needed to validate the predictions from computational models and to uncover novel transformations.

Evaluation of Material Properties: Promising applications identified through computational screening should be followed by the synthesis of the proposed materials and the experimental evaluation of their properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.